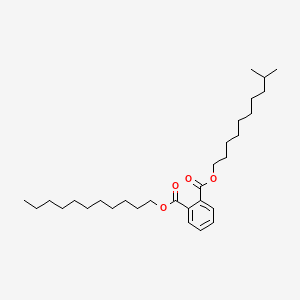

Isoundecyl undecyl phthalate

Description

Contextualization of Phthalate (B1215562) Esters within Industrial Chemistry

Phthalate esters, or phthalates, are a class of chemical compounds derived from phthalic acid. wikipedia.orgontosight.ai They are produced industrially through the esterification of phthalic anhydride (B1165640) with one or more alcohols. wikipedia.orgnih.gov This process involves reacting phthalic anhydride with an excess of the desired alcohol, typically at high temperatures with a catalyst, to form a diester. wikipedia.orggoogle.com

The primary industrial application for the majority of phthalate esters is as plasticizers, substances added to polymers to enhance their flexibility, durability, and workability. wikipedia.orgnih.gov They are most commonly used to soften polyvinyl chloride (PVC), transforming it from a rigid material into a flexible one suitable for a vast array of products. wikipedia.orgsapub.org Phthalate esters are not chemically bound to the PVC polymer, allowing them to impart the desired physical properties. sapub.org Their versatility and cost-effectiveness have made them a cornerstone of the polymer industry for decades. nih.govspecialchem.com

Beyond PVC, phthalates are utilized in non-PVC polymers, adhesives, sealants, coatings, and paints. industrialchemicals.gov.auontosight.aiindustrialchemicals.gov.au The specific properties of a phthalate ester, and thus its suitability for a particular application, are determined by the type of alcohol used in its synthesis, specifically the length and structure of the alcohol's carbon chain. researchgate.netcpsc.gov

Structural Classification of Isoundecyl Undecyl Phthalate within High Molecular Weight Phthalates

Phthalates are broadly categorized into two main groups based on their molecular weight: low molecular weight (LMW) phthalates and high molecular weight (HMW) phthalates. nih.govamericanchemistry.com This classification is generally based on the number of carbon atoms in the alcohol side chains. nih.gov HMW phthalates are those with seven or more carbon atoms in their chemical backbone, which gives them greater permanence and durability. industrialchemicals.gov.auamericanchemistry.com

This compound falls into the category of HMW phthalates. It is a complex substance produced from the esterification of phthalic anhydride with a mix of isoundecyl alcohol and undecyl alcohol. nih.govchemical-suppliers.eu Like other HMW phthalates such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), it is used as a plasticizer in applications where low volatility and high stability are required. ontosight.aiamericanchemistry.com These properties make HMW phthalates suitable for products like wire and cable insulation, roofing membranes, flooring, and automotive interiors. specialchem.comindustrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C30H50O4 | nih.gov |

| Molecular Weight | 474.71 g/mol | accustandard.com |

| Classification | High Molecular Weight (HMW) Phthalate | industrialchemicals.gov.auindustrialchemicals.gov.au |

| Primary Use | Plasticizer | ontosight.ai |

The nomenclature of this compound points to significant structural complexity. The term "undecyl" refers to an 11-carbon alkyl group, while "isoundecyl" indicates a branched 11-carbon alkyl group. For alcohols with more than six carbon atoms, the prefix "iso" does not denote a specific, single isomer but rather a complex mixture of numerous isomers with different branching structures. cpsc.gov

Therefore, the isoundecyl alcohol used as a raw material is not a single compound but a mixture of various C11 branched-chain alcohols. Consequently, this compound is not a single discrete chemical substance but a mixture of different phthalate molecules. These molecules share the same phthalic acid core but have different combinations of undecyl and various isoundecyl chains attached. This isomeric complexity is a characteristic feature of many commercially important HMW phthalates, including DINP and DIDP, which are also produced from isomeric alcohol mixtures. cpsc.govwikipedia.org This variability in the alkyl chains influences the physical properties of the final plasticizer product. ontosight.ai

The branching of the alkyl chains in phthalate esters has a significant impact on their performance as plasticizers. Compared to their linear (straight-chain) counterparts, branched-chain phthalates exhibit different physical and chemical properties.

Branched-chain esters, such as this compound, are characterized by their molecular structure which prevents them from packing closely together. ontosight.aiencyclopedia.pub This steric hindrance generally results in:

Lower Volatility: HMW phthalates, in general, are less volatile than LMW phthalates. Branching can further influence this property, which is critical for high-temperature applications like wire and cable insulation, as it reduces plasticizer loss during processing and the product's lifespan. specialchem.comwindows.net

Viscosity and Processing: The isomeric branching affects the viscosity of the liquid plasticizer and its interaction with PVC resin during compounding.

Performance at Low Temperatures: Linear phthalates generally offer better flexibility at low temperatures compared to branched esters of similar carbon number. encyclopedia.pub However, the specific branching pattern can be tailored to balance low-temperature performance with other desired properties like low volatility. windows.net

The use of branched-chain HMW phthalates is prevalent in applications demanding high durability and permanence, such as in the automotive and construction industries. specialchem.comindustrialchemicals.gov.au

Table 2: Comparison of Related High Molecular Weight Phthalates

| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Diisononyl Phthalate | DINP | C26H42O4 | 418.6 | Mixture of C9 isomers |

| Diisodecyl Phthalate | DIDP | C28H46O4 | 446.7 | Mixture of C10 isomers wikipedia.org |

| Diisoundecyl Phthalate | DIUP | C30H50O4 | 474.7 | Mixture of C11 isomers specialchem.com |

| This compound | - | C30H50O4 | 474.7 | Mixture of linear and branched C11 isomers nih.gov |

Properties

CAS No. |

96507-79-8 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

2-O-(9-methyldecyl) 1-O-undecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-4-5-6-7-8-9-11-14-19-24-33-29(31)27-22-17-18-23-28(27)30(32)34-25-20-15-12-10-13-16-21-26(2)3/h17-18,22-23,26H,4-16,19-21,24-25H2,1-3H3 |

InChI Key |

OYHZQPKPMIDXGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |

Origin of Product |

United States |

Industrial Synthesis and Manufacturing Processes

Synthetic Pathways and Precursor Chemistry

The industrial synthesis of isoundecyl undecyl phthalate (B1215562), a high molecular weight phthalate ester, is achieved through the process of esterification. This chemical reaction forms an ester by combining an acid with an alcohol. In this specific case, the synthesis involves the reaction of a dicarboxylic acid anhydride (B1165640) with a blend of C11 alcohols.

The primary precursors for the synthesis are:

Phthalic Anhydride (C₈H₄O₃): This is the acidic component and the structural backbone of the phthalate molecule. It is an anhydride of phthalic acid.

Undecyl Alcohol (C₁₁H₂₄O): A linear C11 alcohol.

Isoundecyl Alcohol (C₁₁H₂₄O): A branched C11 alcohol. The "iso" prefix indicates a mixture of branched-chain isomers.

The synthesis is typically a two-step process conducted in a single reaction vessel researchgate.net.

Monoester Formation: The first step involves a nucleophilic addition reaction where one molecule of alcohol (either undecyl or isoundecyl alcohol) reacts with phthalic anhydride. This reaction is relatively fast and opens the anhydride ring to form a monoester intermediate (monoundecyl phthalate or monoisoundecyl phthalate) researchgate.netgoogle.com.

Diester Formation: The second step is the esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol. This step is slower, requires a catalyst, and is a reversible reaction. To drive the reaction to completion, water, which is formed as a byproduct, is continuously removed from the reaction mixture researchgate.netgoogle.com.

C₈H₄O₃ (Phthalic Anhydride) + C₁₁H₂₄O (Undecyl Alcohol) + C₁₁H₂₄O (Isoundecyl Alcohol) → C₃₀H₅₀O₄ (Isoundecyl undecyl phthalate) + 2H₂O

Since a mixture of undecyl and isoundecyl alcohols is used, the final product is a complex mixture of diesters, including diundecyl phthalate, diisoundecyl phthalate, and the target asymmetrical this compound.

Large-Scale Industrial Production Methodologies

On a large industrial scale, this compound is produced via a batch or continuous process in large chemical reactors. The methodology is designed to maximize yield and purity while minimizing reaction time and energy consumption.

The typical large-scale production process involves the following stages:

Charging the Reactor: Phthalic anhydride and a slight excess of the alcohol mixture (undecyl and isoundecyl alcohols) are charged into the reactor google.com. The excess alcohol helps to shift the reaction equilibrium towards the formation of the diester product.

Esterification Reaction: A catalyst is added to the mixture. Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid, as well as organometallic compounds such as titanates google.comgoogle.comcdc.gov. The reactor contents are heated to temperatures typically ranging from 140°C to 250°C google.com. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and color formation. Throughout the reaction, the water produced is continuously removed, often by azeotropic distillation with the excess alcohol or by applying a vacuum.

Post-Reaction Treatment: Once the reaction reaches the desired level of completion (monitored by measuring the acid value of the mixture), the crude ester is subjected to several purification steps:

Neutralization: Any remaining catalyst and unreacted monoester are neutralized by washing with an alkaline solution, such as sodium carbonate or sodium hydroxide.

Alcohol Removal: The excess alcohol is recovered by steam stripping or vacuum distillation.

Washing and Drying: The product is washed with water to remove residual salts and alkali, and then dried under vacuum to remove any remaining water.

Filtration: Finally, the product may be filtered, sometimes with the use of activated carbon, to remove any solid impurities and improve color.

The following table summarizes typical parameters in the industrial production of phthalate esters.

| Parameter | Typical Value/Condition | Purpose |

| Reactant Mole Ratio | Alcohol to Phthalic Anhydride: >2:1 | Drives the equilibrium towards the formation of the diester product. |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, organotitanates | To increase the rate of the second esterification step. google.comgoogle.comcdc.gov |

| Reaction Temperature | 140 - 250 °C | Provides the necessary activation energy for the reaction. google.com |

| Pressure | Atmospheric or Vacuum | Vacuum helps in the continuous removal of water, shifting the reaction equilibrium. google.com |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the reactants and product, ensuring good color quality. google.com |

| Post-Treatment | Neutralization, Steam Stripping, Water Washing, Filtration | To purify the crude product by removing catalyst, excess alcohol, and other impurities. |

Characterization of Commercial Formulations and Impurity Profiles

Commercial formulations of this compound are not a single, pure chemical compound but rather a complex mixture of isomers. This is due to the use of isomeric mixtures of isoundecyl alcohol as a precursor. The final product contains diundecyl phthalate, various isomers of diisoundecyl phthalate, and the mixed ester, this compound.

The quality of the commercial product is assessed based on several parameters, including color, acid value, purity (ester content), and moisture content. High-purity grades of similar phthalates can reach ester contents of over 99.5% industrialchemicals.gov.au.

The impurity profile of commercial this compound can include several substances originating from the raw materials or as byproducts of the manufacturing process.

The table below details potential impurities and their likely sources.

| Impurity | Chemical Formula | Likely Source |

| Phthalic Acid | C₈H₆O₄ | Hydrolysis of unreacted phthalic anhydride. |

| Isophthalic Acid | C₈H₆O₄ | Impurity in the phthalic anhydride raw material. cdc.gov |

| Terephthalic Acid | C₈H₆O₄ | Impurity in the phthalic anhydride raw material. cdc.gov |

| Maleic Anhydride | C₄H₂O₃ | Impurity in the phthalic anhydride raw material. cdc.gov |

| Undecyl Alcohol | C₁₁H₂₄O | Unreacted raw material. |

| Isoundecyl Alcohol | C₁₁H₂₄O | Unreacted raw material. |

| Monoester Phthalates | C₁₉H₂₈O₄ | Incomplete esterification reaction. |

| Antioxidants | Varies | Added to improve the stability of the final product. industrialchemicals.gov.au |

Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to identify and quantify the components and impurities in the final product.

Industrial Applications and Functional Roles

Isoundecyl Undecyl Phthalate (B1215562) as a Polymer Plasticizer

Plasticizers are substances added to materials to increase their plasticity and flexibility. Current time information in San Jose, CA, US. Isoundecyl undecyl phthalate, as a member of the HMW phthalate family, is primarily utilized to soften polymers, most notably PVC. polynt.com HMW phthalates are characterized by having seven or more carbon atoms in their chemical backbone, which contributes to their increased permanency and durability in the final product. nih.gov

The mechanism by which this compound imparts flexibility to a polymer involves the insertion of its molecules between the polymer chains. This reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature of the material and making it more pliable. Current time information in San Jose, CA, US. The desirable properties of HMW phthalates like this compound include low volatility, excellent resistance to heat aging, and good low-temperature flexibility. specialchem.com These characteristics ensure that the plasticizer remains within the polymer matrix over time and under varying environmental conditions, contributing to the long-term stability and performance of the plasticized material. wikipedia.org

The selection of a plasticizer is critical for achieving the desired performance of the final product. High molecular weight phthalates are often chosen for applications that demand high durability and resistance to extraction or migration. wikipedia.org

Applications in Polyvinyl Chloride (PVC) Materials

The primary industrial application for this compound is as a plasticizer for polyvinyl chloride (PVC). polynt.com PVC is an inherently rigid polymer, and the addition of plasticizers is essential for its use in flexible applications. researchgate.net this compound is effective in transforming rigid PVC into a versatile, flexible material suitable for a wide array of products.

Key application areas for this compound in PVC include:

Wire and Cable Insulation: The electrical insulating properties and durability of PVC plasticized with HMW phthalates make it an ideal material for insulating and sheathing electrical wires and cables. nih.gov These plasticizers contribute to the longevity and safety of the wiring by maintaining flexibility and resisting degradation from heat and environmental factors. specialchem.com

Automotive Components: In the automotive industry, flexible PVC is used for various interior components. The low volatility and resistance to temperature fluctuations of HMW phthalates are advantageous in this context, minimizing the "fogging" effect on windshields and ensuring the material retains its properties over the vehicle's lifespan. specialchem.com

Flooring and Wall Coverings: Vinyl flooring and wall coverings benefit from the flexibility and durability imparted by HMW phthalates. These plasticizers help the materials withstand foot traffic and maintain their appearance over time. nih.gov

Roofing Membranes: The weather resistance and long-term flexibility provided by HMW phthalates are crucial for the performance of PVC roofing membranes, which are exposed to a wide range of temperatures and environmental conditions. cpsc.gov

The following table summarizes the functional roles of this compound in various PVC applications:

| Application | Functional Role of this compound | Key Performance Benefits |

|---|---|---|

| Wire and Cable Insulation | Imparts flexibility and enhances electrical insulation properties. | Durability, resistance to heat aging, long-term performance. |

| Automotive Interiors | Provides softness and durability to interior components. | Low volatility (reduces fogging), resistance to temperature extremes. |

| Flooring and Wall Coverings | Increases flexibility and wear resistance. | Durability, longevity, ease of maintenance. |

| Roofing Membranes | Ensures long-term flexibility and weatherability. | Resistance to UV radiation and environmental stressors. |

Utilization in Non-PVC Polymer Systems and Other Industrial Sectors

While the majority of this compound is used in PVC, it also finds application as a plasticizer in other polymer systems and industrial sectors. Its compatibility with various polymers allows for its use in enhancing the flexibility and durability of a range of materials.

Notable non-PVC applications include:

Rubbers and Thermoplastics: this compound can be used to modify the properties of various rubbers and thermoplastics, improving their processability and flexibility.

Paints and Coatings: In paints and coatings, phthalates can act as film-forming aids and plasticizers, improving the flexibility and durability of the dried paint film.

Adhesives and Sealants: The addition of this compound to adhesives and sealants can enhance their flexibility and adhesion properties, ensuring a durable bond.

The versatility of this compound allows it to be a functional additive in a variety of industrial formulations beyond flexible PVC.

Environmental Occurrence and Distribution

Spatiotemporal Variability and Influencing Environmental Factors

Specific studies on the spatiotemporal variability of isoundecyl undecyl phthalate (B1215562) are not available. However, the distribution of phthalates in the environment is known to be influenced by several factors.

Spatial Variability: The concentration of phthalates is generally higher in areas with significant anthropogenic activity, such as urban and industrial regions. Proximity to sources like plastic manufacturing facilities, landfills, and WWTPs is a key determinant of local contamination levels. In aquatic systems, concentrations are typically higher downstream of discharge points.

Temporal Variability: Seasonal variations can affect phthalate concentrations. For instance, higher temperatures can increase the leaching of phthalates from plastic products, potentially leading to higher concentrations in the environment during warmer months. Rainfall events can also influence concentrations in surface waters through increased runoff. Long-term trends in phthalate concentrations may be affected by changes in production volumes, usage patterns, and regulations. For example, restrictions on the use of certain phthalates in some regions have led to their replacement with other plasticizers, which could alter the profile of phthalates found in the environment over time.

Environmental Factors: The fate and transport of isoundecyl undecyl phthalate in the environment would be governed by its physicochemical properties. Its expected low water solubility and high lipophilicity suggest that it will predominantly partition to organic matter in soil, sediment, and dust. Factors such as organic carbon content, soil type, and pH can influence its sorption and mobility. In the atmosphere, HMWPs are more likely to be associated with particulate matter rather than existing in the gas phase due to their low vapor pressure. This facilitates their long-range transport and subsequent deposition in various ecosystems.

Sources and Emission Pathways into the Environment

Industrial Manufacturing and Processing Releases

The initial entry points of isoundecyl undecyl phthalate (B1215562) into the environment occur during its chemical synthesis and subsequent industrial processing. Phthalates are manufactured in high volumes, and although production often occurs in closed systems, fugitive emissions can lead to releases into the air, wastewater, and solid waste streams. mdpi.comcore.ac.uk

Key industrial release points include:

Manufacturing: During the esterification process, where phthalic anhydride (B1165640) is reacted with isoundecyl and undecyl alcohols, losses can occur through wastewater discharges, air emissions, and disposal of manufacturing residues. mdpi.comcore.ac.uk

Compounding and Processing: When the phthalate is mixed with polymers like PVC to create flexible plastics, releases can happen. core.ac.uk These processes can generate dust and fumes containing the phthalate, and equipment cleaning can result in contaminated wastewater. uml.edu

Transportation and Storage: Spills and leaks during the transport and storage of the raw chemical or the plasticized polymer pellets can contribute to environmental contamination.

Industrial activities are a significant source of phthalate pollution, with higher concentrations often found in soil and water near manufacturing and processing facilities. uml.eduiaea.org

Diffuse Emissions from Product Lifecycle and End-Use

A major contribution to the environmental presence of isoundecyl undecyl phthalate comes from diffuse emissions, which occur throughout the service life of the countless products that contain it. mdpi.combcerp.org Because phthalates are additives and not part of the polymer backbone, they can migrate, leach, or evaporate from products over time. mdpi.comnih.govuml.eduni.ac.rsoaepublish.com This process is influenced by factors such as heat, light exposure, and contact with liquids or fats. uml.edud-nb.info

Products containing HMW phthalates like this compound are ubiquitous and serve as continuous, low-level sources of environmental release. mdpi.combcerp.org

Table 1: Common Product Categories Containing High Molecular Weight Phthalates and Potential Emission Pathways

The end-of-life stage for these products is another critical emission pathway. When discarded in landfills, phthalates can slowly leach into the landfill leachate, which can contaminate groundwater and surface water if not properly contained and treated. researchgate.net

Anthropogenic Contributions to Environmental Loading

The total environmental load of this compound is a direct consequence of widespread human activity. researchgate.netsemanticscholar.org From industrial production to consumer use and final disposal, every stage of the product lifecycle contributes to its presence in various environmental compartments, including air, water, soil, sediment, and biota. mdpi.comnih.govnih.gov

Anthropogenic activities have led to phthalates becoming ubiquitous environmental contaminants. mdpi.comnih.gov Urbanization and industrialization are major drivers, increasing the discharge of phthalates into atmospheric and aquatic environments. nih.gov Agricultural practices, such as the use of plastic films for mulching, can also lead to soil contamination. nih.govnih.gov Furthermore, wastewater treatment plants can become conduits for phthalates, as these compounds can adsorb to sewage sludge which may then be used as agricultural fertilizer, re-introducing the contaminants to the terrestrial environment. mdpi.com

Table 2: Summary of Anthropogenic Sources and Environmental Emission Pathways

Environmental Fate and Transport Mechanisms

Partitioning Behavior in Multi-Media Environmental Systems

Isoundecyl undecyl phthalate's high molecular weight and low water solubility are key factors in its environmental distribution. These properties lead to a strong tendency to partition from aqueous phases to solid matrices like soil, sediment, and suspended particles.

Adsorption to Environmental Particulates (e.g., soil, sediment)

The compound exhibits a strong affinity for adsorption to soil and sediment, a behavior quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the linear isomer, diundecyl phthalate (B1215562) (DUP), the estimated Koc value is exceptionally high at 7.7 x 10⁶. This high value indicates that the compound is expected to be immobile in soil. ucanr.edu Consequently, when released into the environment, this compound will predominantly bind to particulate matter rather than remaining dissolved in water. This strong adsorption significantly limits its mobility in soil and aquatic systems, reducing the likelihood of groundwater contamination through leaching. The sorption of phthalate esters to soil and sediment is influenced by factors such as the organic matter content, with sorption being jointly regulated by hydrophobic partitioning and H-bonding interactions. nih.gov

Volatilization Potential from Aqueous and Solid Phases

The tendency of a chemical to move from water to air is described by its Henry's Law constant. For diundecyl phthalate, this constant is estimated to be 5.6 x 10⁻⁵ atm-m³/mole. This value suggests that volatilization from water surfaces can be an expected environmental fate process. Based on this constant, the estimated volatilization half-life from a model river (1 meter deep) is 1.7 days, and from a model lake, it is 19 days.

However, its movement from dry surfaces into the air is extremely limited. Based on an estimated vapor pressure of 1.2 x 10⁻⁹ mm Hg, diundecyl phthalate is not expected to volatilize from dry soil surfaces. nih.gov Furthermore, its strong adsorption to soil and sediment is expected to significantly slow down the rate of volatilization from moist soil and water bodies. nih.gov

Table 1: Environmental Partitioning Properties of Diundecyl Phthalate

| Property | Estimated Value | Implication |

|---|---|---|

| Log Koc | 6.89 (Koc = 7.7 x 10⁶) | Immobile in soil, strong adsorption to particulates. |

| Henry's Law Constant | 5.6 x 10⁻⁵ atm-m³/mole | Volatilization from water can occur. |

| Vapor Pressure | 1.2 x 10⁻⁹ mm Hg | Not expected to volatilize from dry surfaces. |

Abiotic Degradation Pathways

Hydrolysis Kinetics under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For phthalate esters, this process involves the cleavage of the ester bonds, forming phthalic acid and the corresponding alcohol. The rate of this reaction is highly dependent on pH. researchgate.net For diundecyl phthalate, an estimated base-catalyzed second-order hydrolysis rate constant is 2.9 x 10⁻² L/mole-sec. nih.gov This rate corresponds to hydrolysis half-lives of 7.7 years at a neutral pH of 7 and 280 days at a more alkaline pH of 8. nih.gov This indicates that hydrolysis is a slow degradation process under typical environmental conditions but can become more significant in alkaline environments. nih.gov

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly sunlight. This process can occur in the atmosphere and in surface waters.

In the atmosphere, diundecyl phthalate is expected to exist primarily in the particulate phase due to its low vapor pressure. However, the portion that exists in the vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 2.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 13 hours, assuming an average atmospheric hydroxyl radical concentration. nih.gov

In water, diundecyl phthalate contains chromophores that absorb light at wavelengths greater than 290 nm, which means it may be susceptible to direct photolysis by sunlight. nih.gov While specific rates for diundecyl phthalate are not detailed, studies on other phthalates confirm that photolysis contributes to their degradation in aquatic environments. epa.gov

Table 2: Abiotic Degradation Rate Data for Diundecyl Phthalate

| Degradation Pathway | Parameter | Estimated Value |

|---|---|---|

| Hydrolysis | Half-life at pH 7 | 7.7 years |

| Half-life at pH 8 | 280 days | |

| Atmospheric Photolysis | Vapor-phase half-life | 13 hours (reaction with hydroxyl radicals) |

Biotic Transformation and Biodegradation

Biodegradation, the breakdown of organic matter by microorganisms, is a primary degradation pathway for phthalate esters in the environment. nih.gov The process typically begins with the enzymatic hydrolysis of the diester to a monoester and an alcohol, followed by further degradation of the phthalic acid intermediate. nih.gov

Studies have shown that undecyl phthalates are biodegradable, although the rate can vary depending on environmental conditions and microbial populations. In a river water test, diundecyl phthalate showed 10% biodegradation over 7 days. nih.gov In a semi-continuous activated sludge simulation, 57% of the initial concentration was biodegraded over 28 days. nih.gov

Research on a closely related commercial mixture, di(heptyl,nonyl,undecyl) phthalate (711P), provides further insight. This mixture demonstrated a primary degradation half-life of less than one day in activated sludge tests. nih.gov In shake flask studies with an acclimated bacterial inoculum, an ultimate biodegradation half-life of 5 days was observed. nih.gov These findings suggest that under optimal, biologically active conditions, such as those in a wastewater treatment plant, biodegradation of undecyl phthalates can be relatively rapid and is a crucial mechanism for their removal from the environment. nih.govnih.gov

Microbial Degradation Pathways in Aerobic and Anaerobic Conditions

The microbial degradation of HMW phthalates is the primary mechanism for their removal from the environment and can proceed under both aerobic and anaerobic conditions. The rate and efficiency of these pathways are generally slower for HMW phthalates compared to their short-chain counterparts due to lower water solubility and increased steric hindrance from the long alkyl chains. nih.govmst.dk

The initial and rate-limiting step in both aerobic and anaerobic degradation is the hydrolysis of the ester bonds. nih.gov This process is catalyzed by microbial esterases or hydrolases, which cleave the two undecyl ester chains from the phthalic acid backbone. This occurs sequentially, first forming mono-isoundecyl phthalate and undecyl alcohol, followed by the cleavage of the second ester bond to yield phthalic acid and another molecule of undecyl alcohol. nih.govnih.gov

Aerobic Degradation:

Under aerobic conditions, once phthalic acid is formed, the degradation proceeds via the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. nih.govnih.gov This leads to the formation of dihydroxylated intermediates like protocatechuate. researchgate.net Protocatechuate is a central intermediate that is then funneled into common metabolic pathways. nih.govresearchgate.net The aromatic ring is subsequently cleaved, either through ortho- or meta- cleavage pathways, and the resulting aliphatic acids are metabolized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle. nih.gov The long-chain alcohols (undecyl alcohol) released during the initial hydrolysis are typically readily metabolized by bacteria as a carbon source.

Anaerobic Degradation:

In the absence of oxygen, the degradation of the phthalic acid intermediate follows a fundamentally different pathway. researchgate.net Anaerobic bacteria activate the phthalic acid to a coenzyme A (CoA) thioester, typically phthaloyl-CoA. nih.govresearchgate.net This intermediate then undergoes decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net The benzoyl-CoA is then dearomatized and the ring is cleaved, ultimately leading to mineralization into methane (B114726) and carbon dioxide by methanogenic consortia. researchgate.net The degradation of HMW phthalates is generally slower under anaerobic conditions. kaydiandesign.com

| Condition | Initial Step | Key Intermediate (Aromatic Core) | Final Products | General Rate |

|---|---|---|---|---|

| Aerobic | Hydrolysis of ester bonds by esterases | Protocatechuate | CO2 + H2O | Faster than anaerobic |

| Anaerobic | Hydrolysis of ester bonds by esterases | Benzoyl-CoA | CH4 + CO2 | Slower than aerobic |

Role of Specific Microbial Communities in Phthalate Ester Degradation

A wide array of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters. nih.govresearchgate.net However, the degradation of persistent HMW phthalates often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. nih.gov

While specific communities responsible for this compound have not been identified, studies on other HMW phthalates like di-(2-ethylhexyl) phthalate (DEHP) provide insight into the likely participants. Bacterial genera frequently implicated in the degradation of long-chain phthalates include Rhodococcus, Gordonia, Pseudomonas, Bacillus, Sphingomonas, and Mycobacterium. nih.govresearchgate.net For instance, some strains may specialize in the initial hydrolysis, while others are proficient at degrading the resulting phthalic acid or the long-chain alcohols.

In some cases, metabolic cooperation between different bacterial strains is essential. For example, one species might convert the parent diester into phthalic acid, which is then utilized by another species that cannot degrade the original compound. nih.gov The structure of the microbial community can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources.

| Microbial Genus | Typical Role in Degradation |

|---|---|

| Rhodococcus | Degradation of both ester chains and aromatic ring |

| Gordonia | Degradation of long-chain PAEs |

| Pseudomonas | Metabolism of phthalic acid and alcohol side-chains |

| Bacillus | Hydrolysis of ester bonds |

| Sphingomonas | Degradation of various aromatic compounds including PAEs |

Formation and Environmental Persistence of Biodegradation Metabolites

The biodegradation of this compound is expected to produce several intermediate metabolites before complete mineralization. The primary and most significant metabolites are the monoester, mono-isoundecyl phthalate , and phthalic acid . nih.gov The corresponding alcohol, undecyl alcohol , is also formed.

Monoester Metabolites (mono-isoundecyl phthalate): The monoester is formed from the initial hydrolysis of one of the ester chains. These monoesters are generally more water-soluble than the parent diester but can still be persistent. In many cases, the hydrolysis of the first ester chain is faster than the second, leading to the temporary accumulation of the monoester in the environment. Phthalate monoesters themselves can exhibit toxicity. nih.gov

Phthalic Acid: As the central aromatic intermediate, phthalic acid is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. nih.gov Its persistence in most environments is therefore expected to be low, although degradation rates can be slow in cold or nutrient-limited conditions. researchgate.net

Undecyl Alcohol: The long-chain alcohol released during hydrolysis is generally considered to be readily biodegradable and is not expected to persist in the environment.

Bioaccumulation and Biotransformation in Ecological Systems

Bioavailability in Environmental Media and Organisms

The bioavailability of isoundecyl undecyl phthalate (B1215562) in the environment is largely dictated by its physicochemical properties. As a high molecular weight phthalate, it possesses a high octanol-water partition coefficient (Kow), indicating strong lipophilicity and a tendency to sorb to organic matter in soil and sediment. This sorption reduces its concentration in the aqueous phase, thereby limiting its direct uptake by aquatic organisms from water.

In aquatic environments, isoundecyl undecyl phthalate is expected to be primarily associated with suspended particulate matter and sediments. Consequently, benthic organisms are more likely to be exposed to this compound through ingestion of contaminated sediment and detritus. For pelagic organisms, the primary route of exposure is likely through the consumption of organisms at lower trophic levels that have accumulated the compound.

In terrestrial ecosystems, the strong binding of this compound to soil organic matter reduces its leachability into groundwater and its uptake by plants. mdpi.com Earthworms and other soil-dwelling invertebrates may be exposed through direct contact with and ingestion of contaminated soil particles.

Mechanisms of Uptake and Elimination in Aquatic and Terrestrial Biota

The uptake of this compound in both aquatic and terrestrial organisms is influenced by its lipophilic nature. In aquatic species, absorption can occur across respiratory surfaces (gills), the skin, and through the ingestion of contaminated food and sediment. nih.gov For high molecular weight phthalates like this compound, dietary uptake is considered the most significant route of exposure for many fish species. canada.ca

In terrestrial organisms, uptake is primarily through the ingestion of contaminated soil, vegetation, or prey. Similar to aquatic biota, the compound is distributed to fatty tissues. Elimination pathways include metabolic transformation and excretion in feces and urine. The efficiency of these elimination processes varies among species, influencing the degree of bioaccumulation observed.

Biotransformation Pathways in Ecological Receptors

Biotransformation is a key process that mitigates the bioaccumulation of this compound in organisms. sfu.ca The metabolic pathways for phthalate esters are generally conserved across a wide range of species, from invertebrates to vertebrates. The initial and most crucial step is the hydrolysis of the diester to its corresponding monoester, mono-isoundecyl phthalate or mono-undecyl phthalate, and an alcohol. This reaction is catalyzed by carboxylesterases.

Following the formation of the monoester, further metabolism can occur through two primary routes:

Oxidation of the alkyl chain: The undecyl or isoundecyl side chain can undergo ω- and (ω-1)-oxidation, leading to the formation of hydroxylated and carboxylated metabolites. These oxidative transformations increase the water solubility of the metabolites, facilitating their excretion.

Conjugation: The monoester or its oxidized metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate. This process, known as phase II metabolism, further increases the water solubility and enhances the elimination of the compounds from the body.

The extent and rate of these biotransformation reactions are species-specific and play a significant role in determining the bioaccumulation potential and potential toxicity of this compound.

While specific studies on the metabolites of this compound in various ecological receptors are limited, research on the closely related diundecyl phthalate (DUP) provides valuable insights. In vitro studies using human liver microsomes have identified several key metabolites of DUP, which are likely analogous to those of this compound. nih.gov These include:

Mono-undecyl phthalate (MUP): The initial hydrolysis product.

Mono-hydroxyundecyl phthalate (MHUP): Formed by the oxidation of the undecyl chain.

Mono-oxoundecyl phthalate (MOUP): Further oxidation product.

Mono-carboxydecyl phthalate (MCDP): A result of chain shortening and oxidation.

The detection of these oxidized metabolites in urine samples confirms that biotransformation is a significant pathway for the elimination of high molecular weight phthalates. nih.gov It is highly probable that similar oxidized monoesters are the primary metabolites of this compound in a range of biological systems.

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Metabolite Type | Potential Metabolite Name | Formation Pathway |

| Primary Metabolite | Mono-isoundecyl/undecyl phthalate | Hydrolysis of the diester |

| Oxidative Metabolites | Mono-hydroxy-isoundecyl/undecyl phthalate | Oxidation of the alkyl chain |

| Mono-oxo-isoundecyl/undecyl phthalate | Further oxidation of the alkyl chain | |

| Mono-carboxy-isodecyl/decyl phthalate | Chain shortening and oxidation |

Advanced Analytical Methodologies and Environmental Detection

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and critical step in the analysis of isoundecyl undecyl phthalate (B1215562) from environmental samples is the effective preparation and extraction of the analyte from complex matrices such as water, soil, and sediment. nih.gov Traditional methods like liquid-liquid extraction and solid-phase extraction have been widely used; however, to improve efficiency and reduce environmental impact, newer microextraction techniques are gaining prominence. nih.govmdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and well-established technique for the separation of phthalates from aqueous samples. mdpi.comnih.gov This method is based on the differential solubility of the target analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For phthalate analysis, organic solvents such as n-hexane, ethyl acetate, and dichloromethane (B109758) are commonly employed. mdpi.comresearchgate.net

Despite its long history of use, LLE has several drawbacks. It is often a time-consuming, multi-stage process that requires large volumes of organic solvents, which can lead to high blank values and potential harm to the operator and the environment. mdpi.comresearchgate.net The efficiency of LLE can also be sensitive to the operating conditions. researchgate.net

Solid Phase Extraction (SPE) and Microextraction Techniques

To overcome the limitations of LLE, solid-phase extraction (SPE) has become a primary alternative for the extraction and preconcentration of organic contaminants from environmental samples. mdpi.com SPE is a form of chromatography that partitions components of a liquid sample between a solid stationary phase (sorbent or resin) and the liquid mobile phase. sigmaaldrich.com This technique is valued for its reduced solvent consumption, good reproducibility, and high selectivity. mdpi.com A variety of sorbents are available, allowing for the targeted extraction of specific analytes like phthalates. sigmaaldrich.com

In recent years, miniaturized extraction techniques have been developed to be faster and more environmentally friendly. researchgate.net These include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. nih.govnih.gov The fiber is exposed to the sample, and the analytes adsorb to the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov Different fiber coatings are available to optimize the extraction of specific compounds. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and simple microextraction method that involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.netscispace.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Well-established, simple. | Time-consuming, requires large solvent volumes, potential for high blank values. mdpi.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from the liquid sample. sigmaaldrich.com | Reduced solvent use, high recovery, and selectivity. mdpi.com | Can be more expensive than LLE. |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber that is then thermally desorbed. nih.gov | Solvent-free, simple, sensitive. | Fiber fragility, potential for carryover. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine emulsion of extraction solvent. researchgate.netscispace.com | Fast, simple, low solvent consumption, high enrichment factor. researchgate.net | Requires careful optimization of parameters. |

Chromatographic Separation Techniques

Following extraction and preconcentration, chromatographic techniques are employed to separate isoundecyl undecyl phthalate from other components in the sample extract.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and frequently used techniques for the determination of phthalates. thermofisher.com

Gas Chromatography (GC) is a highly effective method for separating volatile and thermally stable compounds like phthalates. restek.comrestek.com In GC, the sample extract is vaporized and swept by a carrier gas through a column containing a stationary phase. oregonstate.edu Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. restek.com GC is often coupled with various detectors, with mass spectrometry (GC-MS) being a common and powerful combination for phthalate analysis due to its ability to provide mass spectral information for compound identification. restek.comrestek.com The choice of the GC column's stationary phase is crucial as the structural similarities among phthalates can make their separation and quantification challenging. restek.comrestek.com

High-Performance Liquid Chromatography (HPLC) is another widely used technique for phthalate analysis. govst.edunih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. govst.edu A key advantage of HPLC is its applicability to a wider range of compounds, including those that are not volatile or are thermally labile. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for phthalate separation. nih.govresearchgate.net Detection is often achieved using a UV detector. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. researchgate.net By utilizing columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures, UHPLC offers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netnih.gov These advantages make UHPLC a superior technique for profiling multiple phthalates. researchgate.net The enhanced resolution allows for better separation of complex mixtures and isomers, while the increased speed reduces analysis time and solvent consumption. researchgate.net UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and selective determination of phthalates and their metabolites in various matrices. nih.govnih.gov

| Technique | Principle of Separation | Typical Detector | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. restek.com | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD). restek.comrestek.com | High resolution for volatile compounds, well-established methods. restek.com |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. govst.edu | UV-Visible, Diode Array (DAD), Mass Spectrometry (MS). mdpi.comresearchgate.net | Applicable to a wide range of compounds, including non-volatile ones. mdpi.com |

| Ultra-High Performance Liquid Chromatography (UHPLC) | HPLC with smaller particle size columns and higher pressures. researchgate.net | Mass Spectrometry (MS/MS), DAD. nih.govnih.gov | Higher resolution, speed, and sensitivity than HPLC. researchgate.net |

Mass Spectrometry Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. semanticscholar.org It is frequently coupled with chromatographic systems like GC or HPLC to create powerful analytical platforms (GC-MS and LC-MS). restek.comsemanticscholar.org

The mass spectrometer works by ionizing the molecules eluting from the chromatography column and then separating these ions based on their mass-to-charge ratio (m/z). semanticscholar.org The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation of the analyte's identity. restek.com

For quantitative analysis, selected ion monitoring (SIM) is often employed. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis. oregonstate.edu

High-resolution mass spectrometry (HRMS) offers even greater specificity and is particularly valuable for distinguishing between isobaric compounds (compounds with the same nominal mass) and for identifying unknown metabolites of phthalates. cncb.ac.cn The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of an ion, which greatly aids in its identification. cncb.ac.cn Tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting a specific parent ion to fragmentation and then analyzing the resulting product ions, providing an additional layer of structural confirmation. nih.govnih.gov

Single Quadrupole and Tandem Mass Spectrometry (MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of phthalates. gcms.cznih.gov In this setup, a single quadrupole mass spectrometer is often used. For enhanced sensitivity and selectivity, especially in complex matrices, the instrument is typically operated in Selected Ion Monitoring (SIM) mode. oregonstate.edugcms.cz This mode focuses the detector on specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte, thereby reducing background noise and improving detection limits. oregonstate.edugcms.cz

A common feature in the mass spectra of many phthalate esters is a prominent fragment ion at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) structure. gcms.czwaters.com While this ion is a useful indicator for the presence of phthalates, its commonality among different phthalates makes it non-selective for quantification in mixtures where chromatographic separation is incomplete. gcms.czwaters.com Therefore, analytical methods must rely on unique, often less intense, quantitation ions for unequivocal identification, particularly for isomeric mixtures like Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP), which are structurally similar to this compound. gcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and powerful approach, particularly for less volatile phthalates or when derivatization is to be avoided. sciex.coms4science.at This technique utilizes a triple quadrupole mass spectrometer and is typically operated in Multiple Reaction Monitoring (MRM) mode. sciex.coms4science.at In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific mass transition that significantly enhances selectivity and reduces matrix interference. sciex.com For broader screening purposes, precursor ion scans can be employed to detect any compound that fragments to produce a common ion, such as m/z 149. sciforum.net

| Technique | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Typical Application |

|---|---|---|---|---|

| GC-MS | Selected Ion Monitoring (SIM) | N/A | 149, 279 (for DEHP) | Quantification of known phthalates in environmental samples. |

| LC-MS/MS | Multiple Reaction Monitoring (MRM) | 391.2 | 149.0 | Highly selective quantification of Di(2-ethylhexyl) phthalate (DEHP) in biological fluids. |

| LC-MS/MS | Multiple Reaction Monitoring (MRM) | 279.1 | 149.0 | Highly selective quantification of Di-n-butyl phthalate (DBP) in food samples. |

| LC-MS/MS | Precursor Ion Scan | Scanning | 149.0 | Screening for the presence of any phthalate compound in a sample. sciforum.net |

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (TOF-MS)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide a significant advantage in the analysis of this compound. nih.govsemanticscholar.org These technologies offer high mass accuracy and resolution, allowing for the determination of the elemental composition of an ion from its exact mass. semanticscholar.org

This capability is particularly valuable in environmental analysis where samples contain a multitude of interfering compounds. HRMS can distinguish between target analytes and co-eluting matrix components that may have the same nominal mass but different elemental formulas, thus increasing the confidence in compound identification. nih.govsemanticscholar.org The high resolving power of instruments like TOF-MS is crucial for separating complex mixtures and identifying unknown compounds without relying on pre-defined MRM transitions.

Applications in Metabolite Characterization and Trace Environmental Analysis

A primary application of these advanced mass spectrometry techniques is in human biomonitoring. Phthalates are metabolized in the body, and their metabolites are excreted in urine. nih.govsemanticscholar.org Measuring these urinary metabolites serves as a reliable method for assessing human exposure to the parent phthalate compounds. nih.gov Techniques like LC-MS/MS and HRMS are ideal for detecting the very low levels of these metabolites in complex biological matrices such as urine and serum. nih.govnih.gov The structural elucidation of these metabolites is a key area of research, where the fragmentation data from MS/MS and the accurate mass measurements from HRMS are essential. nih.govsemanticscholar.org

In the context of environmental monitoring, these methodologies are applied to detect trace levels of this compound in various media. This includes consumer products, indoor air and dust, water, and soil. oregonstate.edu The sensitivity of GC-MS in SIM mode and LC-MS/MS in MRM mode allows for quantification at parts-per-billion (µg/L) or even lower concentrations. waters.com This is critical for assessing environmental contamination and human exposure pathways. For instance, GC-MS methods have been developed to quantify a wide range of phthalates, including diundecyl phthalate, in passive sampling devices used for environmental assessment. oregonstate.edu

Quality Assurance and Quality Control in Environmental Analytical Chemistry

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are paramount in the analysis of this compound due to its ubiquitous presence in the environment and laboratory settings, which can lead to sample contamination and inaccurate results. waters.comsciex.com

Key QA/QC measures include:

Method Blanks: Analysis of a sample containing all reagents but no environmental matrix is performed with each batch of samples. This is crucial for identifying and quantifying any background contamination from solvents, glassware, or instrument components. waters.com Given that phthalates are common in plastics, contamination from sample collection containers, pipette tips, and solvent tubing is a significant concern. sciex.com

Internal Standards: To correct for variations in extraction efficiency and instrument response, isotopically labeled analogs of the target phthalates (e.g., containing Deuterium or Carbon-13) are often added to samples before extraction. These standards behave chemically like the target analyte but are distinguished by their mass, providing a reliable basis for quantification.

Matrix Spikes and Matrix Spike Duplicates: A known quantity of the analyte is added to an actual environmental sample (a "spike") which is then analyzed alongside the unspiked sample. This helps to assess the effect of the sample matrix on the analytical method's performance and recovery. Analyzing a duplicate spike provides information on the precision of the method.

Contamination Control: Strict laboratory practices are essential. This includes using glassware that has been thoroughly cleaned and rinsed with high-purity solvents, minimizing the use of plastic labware, and employing trap columns in LC systems to capture phthalate contaminants leaching from the mobile phase or tubing before they reach the analytical column. s4science.at

Method Validation: The entire analytical method undergoes a validation process to establish its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oregonstate.edu

| QA/QC Procedure | Purpose | Key Consideration |

|---|---|---|

| Method Blank | Assess background contamination from the laboratory environment and reagents. | Ubiquitous nature of phthalates requires vigilant monitoring of potential contamination sources. sciex.com |

| Internal Standard | Correct for analyte loss during sample preparation and variations in instrument response. | Isotopically labeled standards are preferred for their chemical similarity to the analyte. |

| Matrix Spike / Spike Duplicate | Evaluate the effect of the sample matrix on analytical recovery and precision. | Helps ensure the method is robust for different environmental media (e.g., water, soil, dust). |

| Certified Reference Materials (CRMs) | Validate the accuracy of the analytical method by analyzing a material with a known concentration of the target analyte. | Availability may be limited for less common phthalates like this compound. |

| Contamination Control | Minimize the introduction of external phthalates into the sample. | Involves using dedicated glassware, high-purity solvents, and specialized instrument setups like trap columns. s4science.at |

Ecological Risk Assessment Frameworks and Methodologies

Conceptual Models for Environmental Risk Evaluation of Phthalates

Conceptual models are fundamental to ecological risk assessments, providing a visual representation of the relationships between stressors, exposure pathways, and ecological receptors. For phthalates like isoundecyl undecyl phthalate (B1215562), these models are crucial for identifying how the substance moves from its sources to potentially affected ecosystems and the organisms within them.

A generalized conceptual model for the environmental risk evaluation of isoundecyl undecyl phthalate would begin with its sources, which are primarily industrial and commercial, stemming from its use as a plasticizer in various products. The model would then illustrate the potential release pathways into the environment, such as volatilization into the air, leaching from products into water and soil, and disposal in landfills.

Once in the environment, the model would depict the transport and fate of the compound. Due to its high molecular weight and hydrophobicity, this compound is expected to have low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. The conceptual model would show potential exposure pathways for various ecological receptors, including:

Aquatic organisms (e.g., fish, invertebrates, algae): Exposure can occur through direct contact with contaminated water and sediment, as well as ingestion of contaminated particles.

Terrestrial organisms (e.g., soil invertebrates, plants, wildlife): Exposure routes include contact with contaminated soil and ingestion of contaminated food sources.

The final component of the conceptual model identifies the assessment endpoints, which are the specific ecological values to be protected, such as the survival, growth, and reproduction of key species.

A simplified conceptual site model is presented below:

| Source | Release Mechanism | Environmental Compartment | Exposure Pathway | Ecological Receptor | Potential Endpoint |

| Industrial & Commercial Products | Leaching, Abrasion, Disposal | Soil, Water, Sediment, Air | Ingestion, Dermal Contact, Inhalation | Aquatic organisms, Terrestrial organisms | Reduced survival, impaired reproduction, altered growth |

Derivation of Environmental Exposure and Hazard Endpoints in Ecological Contexts

The derivation of environmental exposure and hazard endpoints is a critical step in quantifying the ecological risk of this compound. This involves determining the concentrations at which the substance may be present in the environment and the concentrations at which it may cause harm to ecological receptors.

Hazard Endpoints: Hazard endpoints are typically derived from ecotoxicity studies. For this compound, as a high molecular weight phthalate, a key consideration is its low aqueous solubility, which can limit its acute toxicity to aquatic organisms.

One study that evaluated the acute toxicity of 14 different phthalate esters, including diundecyl phthalate, to various freshwater and marine species found that phthalates with alkyl chain lengths of six carbons or more were not acutely toxic at concentrations approaching their water solubility. Insufficient mortality was observed to calculate LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values for these higher-molecular-weight phthalates.

A crucial hazard endpoint used in ecological risk assessment is the Predicted No-Effect Concentration (PNEC) . The PNEC is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. It is typically derived by applying an assessment factor to the lowest available ecotoxicity data (e.g., LC50, EC50, or No-Observed-Effect-Concentration [NOEC]). Due to the limited specific ecotoxicity data for this compound, deriving a precise PNEC is challenging. In such cases, a read-across approach from other high molecular weight phthalates with more extensive datasets might be employed, with appropriate uncertainty factors.

Exposure Endpoints: Environmental exposure concentrations are determined through monitoring data or predictive modeling. For a substance like this compound, which is not routinely monitored in all environmental compartments, predictive models become particularly important. These models estimate the Predicted Environmental Concentration (PEC) based on production volumes, use patterns, and the physicochemical properties of the substance.

The ecological risk is then characterized by comparing the PEC with the PNEC. The Risk Quotient (RQ) , calculated as PEC/PNEC, is a common metric used. An RQ value greater than 1 suggests a potential for ecological risk, warranting further investigation or risk management measures.

| Endpoint Type | Endpoint | Description | Relevance for this compound |

| Hazard | LC50/EC50 | Concentration causing mortality or effect in 50% of the test population in acute studies. | Expected to be high (low toxicity) due to low water solubility. |

| Hazard | NOEC | Highest tested concentration with no statistically significant adverse effect. | Important for chronic risk assessment. |

| Hazard | PNEC | Predicted concentration below which adverse effects are unlikely. | Derived from toxicity data; crucial for risk characterization. |

| Exposure | PEC | Predicted concentration in an environmental compartment. | Estimated from release and fate models. |

| Risk Characterization | RQ | Risk Quotient (PEC/PNEC). | Indicates the potential for ecological risk. |

Application of Predictive Models in Ecological Assessment (e.g., Fugacity Models)

Predictive models are indispensable tools in the ecological risk assessment of chemicals like this compound, especially when empirical data are scarce. Fugacity models are a type of multimedia environmental model that are particularly useful for predicting the environmental distribution and fate of organic chemicals.

Fugacity, a concept related to chemical potential, describes a substance's "escaping tendency" from a particular phase (e.g., water, air, soil). In a fugacity model, the environment is divided into several compartments (e.g., air, water, soil, sediment, biota). The model uses the physicochemical properties of the chemical, such as its molar mass, water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with the characteristics of the environmental compartments, to predict how the chemical will partition between these compartments at equilibrium.

For this compound, a high molecular weight phthalate, the following physicochemical properties would be key inputs for a fugacity model:

High Octanol-Water Partition Coefficient (Kow): This indicates a strong tendency to partition from water into organic phases, such as sediment and biota.

Low Water Solubility: Limits its concentration in the aqueous phase.

Low Vapor Pressure: Suggests that it is not highly volatile and will not be significantly present in the atmosphere.

Based on these properties, a fugacity model would likely predict that if this compound is released into the environment, it will predominantly be found in soil and sediment, with lower concentrations in water and very low concentrations in the air. This information is vital for identifying the environmental compartments and ecological receptors of greatest concern.

Fugacity models can be developed at different levels of complexity, from simple equilibrium models (Level I) to more complex dynamic models (Level IV) that consider advection, degradation, and intermedia transport rates. These models help to estimate the Predicted Environmental Concentrations (PECs) in various media, which are then used in the risk characterization step.

| Model Type | Description | Application to this compound |

| Fugacity Model | A multimedia model that predicts the partitioning and fate of a chemical in the environment based on its physicochemical properties. | Predicts that the compound will primarily reside in soil and sediment due to its high Kow and low water solubility. |

| QSAR (Quantitative Structure-Activity Relationship) | Models that predict the properties or activity of a chemical based on its molecular structure. | Can be used to estimate missing physicochemical and toxicity data for risk assessment. |

| Environmental Fate and Transport Models | Models that simulate the movement and transformation of chemicals in the environment. | Used to estimate PECs for different environmental compartments. |

Regulatory Science and Policy Implications Academic Perspective

Scientific Basis for Environmental Risk Management Strategies and Chemical Grouping

The scientific foundation for regulating phthalate (B1215562) esters, including C11 variants like isoundecyl undecyl phthalate, relies heavily on the principles of chemical grouping and cumulative risk assessment. Regulatory bodies group these chemicals to efficiently assess risk and establish management strategies for substances with similar properties.

Chemical Grouping: Phthalates are often categorized based on their molecular weight and the length of their alcohol side chains. This compound falls into the High Molecular Weight Phthalate Esters (HMWPE) category, which includes phthalates with alcohol backbones of seven or more carbons (≥C7). industrialchemicals.gov.auoecd.org This grouping is scientifically justified by the following shared characteristics:

Similar Chemical Structure: HMWPEs share a common 1,2-benzenedicarboxylic acid structure with long, branched or linear alkyl ester side chains. industrialchemicals.gov.auoecd.org

Predictable Physicochemical Properties: Due to their structure, members of the HMWPE category exhibit similar trends in properties like low water solubility, low vapor pressure, and high octanol-water partition coefficients. epa.gov

Consistent Toxicological Profiles: This structural similarity often leads to comparable biological and toxicological properties. For instance, HMWPEs are generally considered to have low potential for reproductive and developmental toxicity compared to their lower molecular weight counterparts. industrialchemicals.gov.au

This "category approach," utilized by organizations like the Organisation for Economic Co-operation and Development (OECD), allows for the use of data from well-studied phthalates to be read across to less-studied members of the same category, streamlining the hazard assessment process. industrialchemicals.gov.auoecd.org

Risk Management Strategies: Environmental risk management strategies are informed by a chemical's potential for exposure and its inherent hazards. For phthalates, key scientific considerations include:

Exposure Potential: Phthalates are high production volume chemicals used primarily as plasticizers in products like PVC. industrialchemicals.gov.auepa.gov Since they are not chemically bound to the plastic matrix, they can leach or migrate, leading to widespread human and environmental exposure. researchgate.net

Hazard Identification: The primary health concern that has driven regulation is the potential for certain phthalates to act as endocrine disruptors, with adverse effects on the development of the male reproductive system observed in laboratory animals. epa.govnih.gov

Cumulative Risk Assessment: Scientific attention has increasingly focused on the cumulative effects of exposure to multiple phthalates. epa.gov The U.S. Environmental Protection Agency (EPA) and other bodies acknowledge that assessing phthalates individually may not be protective of public health, as mixtures can have additive effects. nih.govacs.org This scientific principle supports regulating certain phthalates as a group rather than in isolation.

| Basis for Grouping | Scientific Rationale | Implication for Risk Management |

| Structural Similarity | All are diesters of 1,2-benzenedicarboxylic acid. HMWPEs have alkyl chains ≥C7. industrialchemicals.gov.auoecd.org | Allows for a "category approach" and read-across of data for efficient hazard assessment. oecd.org |

| Physicochemical Properties | HMWPEs generally have low water solubility and low volatility. epa.gov | Influences their environmental fate, transport, and potential for bioaccumulation. |

| Toxicological Endpoints | Concerns are focused on endocrine disruption and reproductive toxicity, particularly for lower molecular weight phthalates. epa.govnih.gov | The primary driver for establishing regulatory limits and bans, especially in sensitive applications like children's products. |

| Exposure Patterns | Widespread use as plasticizers leads to pervasive human exposure from multiple sources. epa.govresearchgate.net | Supports the need for cumulative risk assessments that consider combined exposures to multiple phthalates. nih.govacs.org |

International and National Regulatory Approaches and Their Scientific Foundations

Regulatory actions on phthalates vary globally but are broadly founded on scientific evidence of potential health risks, particularly to vulnerable populations like children.

United States: In the U.S., the primary regulation stems from the Consumer Product Safety Improvement Act (CPSIA) of 2008 .

Provisions: The CPSIA permanently banned three phthalates (DEHP, DBP, BBP) in children's toys and certain child care articles at concentrations greater than 0.1%. getenviropass.comcpsc.gov It also placed an interim ban on three others (DINP, DIDP, DnOP).

Scientific Foundation: This legislation was driven by growing scientific concern over the endocrine-disrupting properties of these chemicals and their potential to harm the development of the male reproductive system. saferstates.org The act mandated the formation of a Chronic Hazard Advisory Panel (CHAP) to conduct further scientific review of phthalates and their alternatives. getenviropass.comcpsc.gov The CHAP's subsequent 2014 report, which was based on an extensive review of toxicological data, recommended making the ban on DINP permanent and adding bans on several other phthalates, reinforcing the scientific basis for the initial concerns. saferstates.orgtoxicfreefuture.org

EPA Action: The EPA's Phthalates Action Plan identifies a group of eight phthalates for risk management under the Toxic Substances Control Act (TSCA), based on their toxicity and evidence of pervasive human exposure. epa.gov The agency's concern is scientifically rooted in the chemicals' reproductive toxicity in animal studies and the potential for cumulative effects. epa.gov

European Union: The EU has taken a comprehensive approach to phthalate regulation, primarily through its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

Provisions: Several phthalates, including DEHP, BBP, DBP, and DIBP, are included in the REACH Annex XIV list of substances subject to authorisation, meaning they cannot be used without specific permission. ineris.fr Many are also listed as Substances of Very High Concern (SVHC). The EU has also restricted the use of certain phthalates in toys and childcare articles since 1999. wikipedia.org

Scientific Foundation: These regulatory actions are based on the scientific classification of these phthalates as toxic to reproduction. The European Chemicals Agency (ECHA) and its scientific committees evaluate extensive data dossiers on toxicology and exposure to justify these restrictions, with a focus on protecting human health and the environment. ineris.fr

| Regulation/Body | Jurisdiction | Key Phthalates Restricted/Managed | Scientific Rationale |

| CPSIA | United States | DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP cpsc.gov | Based on concerns for endocrine disruption and adverse effects on male reproductive development, supported by a Chronic Hazard Advisory Panel (CHAP) review. saferstates.orgtoxicfreefuture.org |

| TSCA Action Plan | United States | DBP, DIBP, BBP, DnPP, DEHP, DnOP, DINP, DIDP epa.gov | Concerns about toxicity (especially reproductive effects in lab animals), widespread human exposure, and potential for cumulative risk. epa.gov |

| REACH | European Union | DEHP, BBP, DBP, DIBP, and others ineris.fr | Classification as toxic for reproduction and/or as endocrine disruptors based on extensive scientific data evaluation by ECHA. ineris.fr |

Evolution of Scientific Understanding Informing Policy Decisions on Phthalate Esters

The scientific understanding of phthalates has evolved significantly since their introduction in the 1930s, and this evolution has directly shaped regulatory policy. oup.com

Early Views (Mid-20th Century): Initial toxicological assessments focused on high-dose studies in adult animals to evaluate acute and chronic toxicity. oup.com Based on this paradigm, phthalates were generally considered to have low chronic toxicity, and regulatory oversight was minimal. oup.com

The Rise of Endocrine Disruption (1990s): A critical shift occurred with the emergence of the concept of endocrine disruption. The term "endocrine disruptor" was coined in 1991, leading to a new lens through which to view chemical safety. researchgate.netwikipedia.org Scientists began investigating whether chemicals could interfere with hormonal systems at low doses, particularly during sensitive developmental windows. Research in the 1990s began to link certain phthalates to estrogenic activity and adverse effects on the male reproductive system in animal models, a phenomenon later termed "phthalate syndrome." nih.gov This new scientific understanding was foundational to the first regulatory actions, such as the EU's 1999 ban on certain phthalates in toys. wikipedia.org